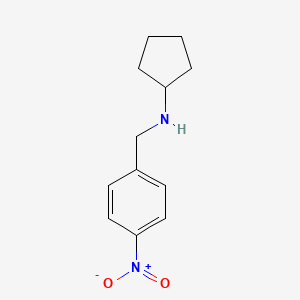
N-(4-nitrobenzyl)cyclopentanamine
Vue d'ensemble
Description
N-(4-nitrobenzyl)cyclopentanamine is a chemical compound with the molecular formula C12H16N2O2 . It has a molecular weight of 220.27 g/mol . The IUPAC name for this compound is N-[(4-nitrophenyl)methyl]cyclopentanamine . The compound’s structure can be represented by the canonical SMILES notation: C1CCC(C1)NCC2=CC=C(C=C2)N+[O-] .
Molecular Structure Analysis
The compound has a complex structure with several key features. It includes a cyclopentanamine ring, a benzyl group, and a nitro group . The InChI representation of the molecule is: InChI=1S/C12H16N2O2/c15-14(16)12-7-5-10(6-8-12)9-13-11-3-1-2-4-11/h5-8,11,13H,1-4,9H2 .Physical And Chemical Properties Analysis
N-(4-nitrobenzyl)cyclopentanamine has several computed properties. It has a molecular weight of 220.27 g/mol . The XLogP3-AA value is 2.4 , indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity. The compound has one hydrogen bond donor and three hydrogen bond acceptors . It also has three rotatable bonds . The topological polar surface area is 57.8 Ų , which can affect its ability to permeate cells.Applications De Recherche Scientifique
Nucleoside Transport Inhibition
N-(4-nitrobenzyl)cyclopentanamine derivatives have been studied for their ability to inhibit nucleoside transport proteins. These proteins are essential for nucleoside uptake in cells, impacting various physiological and pathological processes. Tromp et al. (2005) synthesized derivatives showing improved affinity for the nucleoside transport protein ENT1. By modifying the chemical structure, they achieved compounds with significantly lower polar surface areas, enhancing the potential for oral absorption and CNS penetration (Tromp et al., 2005).
Biomimetic Indicator for Alkylating Agents
Provencher and Love (2015) explored derivatives of 4-(4-Nitrobenzyl)pyridine (NBP), including N-(4-nitrobenzyl)cyclopentanamine, as colorimetric indicators for carcinogenic alkylating agents. These compounds mimic DNA's reactivity towards alkylating agents, offering a tool for toxicological screening and detection of chemical warfare agents. The study highlights the potential of these derivatives in environmental hygiene and mutagenicity testing of medicinal compounds (Provencher & Love, 2015).
Photolabile Groups in Polymer Science
In the field of materials science, derivatives of N-(4-nitrobenzyl)cyclopentanamine have been utilized for their photolabile properties. Zhao et al. (2012) discussed the application of o-nitrobenzyl groups in the development of photodegradable polymers, highlighting their role in altering polymer properties through irradiation. This research offers insights into the fabrication of responsive materials with potential applications in drug delivery and tissue engineering (Zhao et al., 2012).
Corrosion Inhibition
Singh and Quraishi (2016) investigated the corrosion inhibiting properties of novel Schiff bases derived from N-(4-nitrobenzyl)cyclopentanamine for mild steel in acidic environments. Their findings demonstrate the compounds' effectiveness as corrosion inhibitors, which is crucial for extending the lifespan of metal structures and components in industrial settings (Singh & Quraishi, 2016).
Metabolism and Mutagenicity Studies
Research on the metabolism of related N-nitrosamines, such as N-nitrosobenzylmethylamine, by human cytochrome P-450 enzymes, provides valuable insights into the mutagenic potential of these compounds. Morse et al. (1999) detailed the enzymes responsible for the metabolism of these carcinogens, contributing to our understanding of their role in esophageal cancer, particularly in areas with high dietary exposure (Morse et al., 1999).
Propriétés
IUPAC Name |
N-[(4-nitrophenyl)methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-14(16)12-7-5-10(6-8-12)9-13-11-3-1-2-4-11/h5-8,11,13H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJOXANGVLVJFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357868 | |
| Record name | N-(4-nitrobenzyl)cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrobenzyl)cyclopentanamine | |
CAS RN |
70000-59-8 | |
| Record name | N-(4-nitrobenzyl)cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



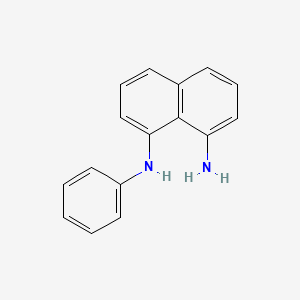
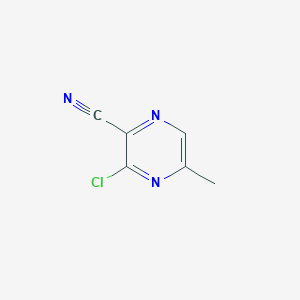
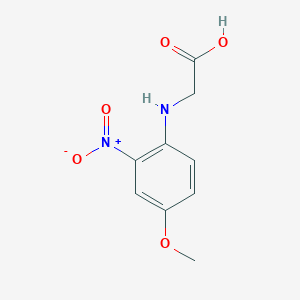
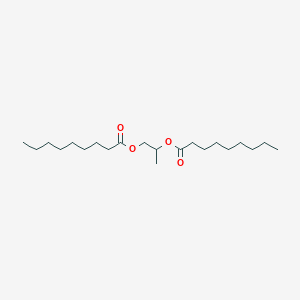
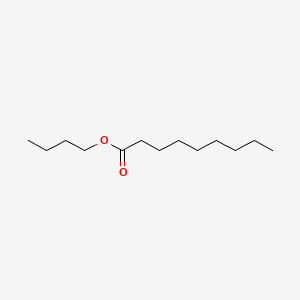
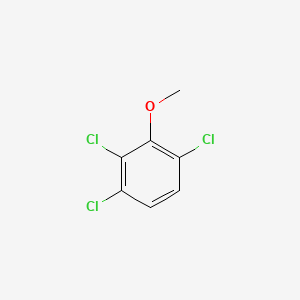
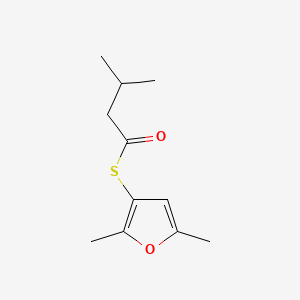


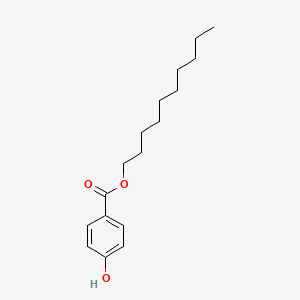
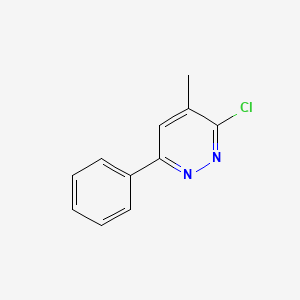

![Spiro[bicyclo[3.2.0]hept-2-ene-6,2'-[1,3]dioxolane]](/img/structure/B1595231.png)
